1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Description
Chemical Structure: The compound features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group (-CH₂CH₂F) and at the 3-position with a trifluoromethyl (-CF₃) group. The 4-position is functionalized with an N-methylmethanamine moiety (-CH₂NHCH₃).
Molecular Formula: C₈H₁₁F₄N₃ (calculated based on structural analysis).
Molecular Weight: ~225.18 g/mol.
Key Features:
- Fluorinated substituents enhance metabolic stability and lipophilicity.
- The pyrazole scaffold is common in pharmaceuticals due to its hydrogen-bonding capacity and rigid planar structure.
Properties
IUPAC Name |
1-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F4N3/c1-13-4-6-5-15(3-2-9)14-7(6)8(10,11)12/h5,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRKCPHJSPUKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C(F)(F)F)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS Number: 2098143-94-1) is a synthetic organic compound belonging to the pyrazole class. Its unique structure, featuring both fluoroethyl and trifluoromethyl groups, suggests potential for diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Fluoroethyl Group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl Group : Imparts unique electronic properties that can affect biological activity.
Synthesis Methods
The synthesis of 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves several key steps:
-
Formation of the Pyrazole Ring :
- Reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
-
Introduction of the Fluoroethyl Group :
- Alkylation with a fluoroethyl halide in the presence of a base.
-
Trifluoromethylation :
- Utilizing trifluoromethyl iodide or sulfonate reagents to introduce the trifluoromethyl group.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, herbicidal, and anti-inflammatory effects. The specific biological activity of 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine has been explored in several studies:
Antimicrobial Activity
In preliminary studies, compounds structurally related to 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine demonstrated significant antimicrobial properties against various bacterial strains. For example, a study found that related pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Herbicidal Activity
A related compound showed promising herbicidal activity with an efficacy of 80% against rape at a concentration of 200 µg/mL . This suggests that the target compound may also possess similar herbicidal properties, warranting further investigation.
The mechanism of action for pyrazole derivatives often involves interaction with specific enzymes or receptors, modulating their activity. The fluoroalkyl groups enhance binding affinity due to increased lipophilicity and electronic effects, potentially leading to altered metabolic pathways .
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives:
- Study on Antimicrobial Properties :
- Herbicidal Efficacy Assessment :
Comparative Analysis
To better understand the biological activity of 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, it is useful to compare it with similar compounds:
Comparison with Similar Compounds
1-[5-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-N-Methylmethanamine ()
| Parameter | Target Compound | 1-[5-(4-Fluorophenyl)-...-methanamine |
|---|---|---|
| Molecular Formula | C₈H₁₁F₄N₃ | C₁₁H₁₂FN₃ |
| Molecular Weight | 225.18 g/mol | 205.23 g/mol |
| Substituents | 2-Fluoroethyl, CF₃ | 4-Fluorophenyl |
| Key Differences | Higher fluorine content (4 F vs. 1 F) | Aromatic phenyl group |
| Biological Relevance | Enhanced metabolic stability due to CF₃ | Potential for π-π stacking interactions |
Implications : The trifluoromethyl group in the target compound improves resistance to oxidative metabolism compared to the fluorophenyl analogue .
1-(2-Furyl)-N-{[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]methyl}methanamine ()
| Parameter | Target Compound | 1-(2-Furyl)-...-methanamine |
|---|---|---|
| Molecular Formula | C₈H₁₁F₄N₃ | C₁₁H₁₃ClF₃N₃O |
| Molecular Weight | 225.18 g/mol | 295.69 g/mol |
| Substituents | 2-Fluoroethyl, CF₃ | 2,2,2-Trifluoroethyl, furyl |
| Key Differences | Simpler alkyl chain vs. heterocyclic furyl | Chlorine atom introduces polarity |
| Synthetic Complexity | Likely simpler synthesis | Requires furyl coupling steps |
Implications : The furyl group in may confer aromatic interaction capabilities but increases synthetic complexity compared to the target compound’s alkyl chain .
1-[1-(2,2-Difluoroethyl)-1H-Pyrazol-4-yl]-N-[(1,5-Dimethyl-1H-Pyrazol-4-yl)methyl]methanamine ()
| Parameter | Target Compound | Difluoroethyl Analogue |
|---|---|---|
| Molecular Formula | C₈H₁₁F₄N₃ | C₁₂H₁₈ClF₂N₅ |
| Molecular Weight | 225.18 g/mol | 305.76 g/mol |
| Substituents | 2-Fluoroethyl, CF₃ | 2,2-Difluoroethyl, dimethylpyrazole |
| Key Differences | Single fluorine vs. difluoroethyl | Additional pyrazole ring |
| Pharmacokinetics | Lower molecular weight may improve solubility | Bulkier structure could limit bioavailability |
N-((1-(3-Methoxyphenyl)-1H-Pyrazol-4-yl)methyl)-N-Methylacrylamide ()
| Parameter | Target Compound | Methoxyphenyl Acrylamide |
|---|---|---|
| Functional Groups | Amine, CF₃, fluoroethyl | Acrylamide, methoxyphenyl |
| Reactivity | Basic amine for salt formation | Acrylamide enables covalent binding |
| Therapeutic Potential | Potential CNS activity due to fluorination | Likely protease inhibitor or kinase modulator |
Implications: The acrylamide group in is reactive and may be used for targeted covalent inhibition, unlike the target compound’s non-reactive amine .
Preparation Methods
Synthesis of the 3-(trifluoromethyl)-1-methylpyrazole Core
The trifluoromethyl-substituted pyrazole ring is a critical scaffold in the target compound. Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate, typically involves the following steps:
Lithiation and Boronation : Starting with 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation is performed using lithium diisopropylamide (LDA) at low temperatures (-78°C to -75°C) under inert atmosphere. Subsequent addition of trimethylborate yields the corresponding boronic acid derivative after acidic workup. This intermediate is crucial for further functionalization.
Hydrazine Cyclization : Methyl hydrazine is added dropwise to a precursor mixture at low temperature, followed by heating around 55°C for 20 hours under dry air. This step facilitates formation of the pyrazole ring system with trifluoromethyl substitution.
Methylation and Purification : Methylation of the pyrazole nitrogen can be achieved using methyl tosylate at elevated temperatures (100°C) for extended periods (18 hours), followed by crystallization and purification to isolate the methylated trifluoromethyl pyrazole with good yield (~71%).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation & Boronation | LDA (2.0 M), THF, -78°C to -75°C, trimethylborate | ~50-70% | Boronic acid intermediate |
| Hydrazine Cyclization | Methyl hydrazine, 55°C, 20 h, dry air | 63% | Pyrazole ring formation |
| Methylation | Methyl tosylate, 100°C, 18 h | 71% | Methylated pyrazole obtained |
Formation of the N-Methylmethanamine Side Chain
The N-methylmethanamine moiety attached to the pyrazole ring at the 4-position is introduced via reductive amination or nucleophilic substitution:
Reductive Amination : The corresponding aldehyde or ketone precursor of the pyrazole can be reacted with methylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to afford the N-methylmethanamine derivative.
Nucleophilic Substitution : Alternatively, halomethyl pyrazole intermediates can undergo substitution with methylamine under controlled conditions to install the amine group.
Representative Synthetic Route Overview
A plausible synthetic route to 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is summarized as follows:
- Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole via hydrazine cyclization and methylation.
- N1-Alkylation of the pyrazole with 2-fluoroethyl halide to introduce the 2-fluoroethyl substituent.
- Functionalization at C4 position by formylation or halomethylation to provide a reactive handle.
- Introduction of N-methylmethanamine via reductive amination or nucleophilic substitution at C4.
Reaction Conditions and Yields Summary
Analytical and Purification Techniques
Purification : Crystallization from suitable solvents (e.g., methyl tert-butyl ether, MTBE), column chromatography, and recrystallization are employed to isolate pure intermediates and final products.
Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 19F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm structure and purity.
Research Findings and Considerations
The presence of fluorine atoms, especially the trifluoromethyl and 2-fluoroethyl groups, significantly enhances the metabolic stability and lipophilicity of the compound, which is beneficial for pharmaceutical applications.
Control of reaction temperature and stoichiometry is critical to minimize side reactions such as over-alkylation or decomposition of sensitive fluorinated intermediates.
The use of lithium diisopropylamide (LDA) for lithiation steps requires strict anhydrous and inert atmosphere conditions to avoid quenching and ensure high yields.
The synthetic strategy allows for structural modifications at various positions on the pyrazole ring, enabling the exploration of analogs with potentially improved biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
